molecular formula C10H17N3O9 B3126210 Creatine citrate CAS No. 331942-94-0

Creatine citrate

Cat. No. B3126210
CAS RN: 331942-94-0
M. Wt: 323.26 g/mol
InChI Key: MBBREGJRSROLGD-UHFFFAOYSA-N
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Description

Creatine citrate is a compound that comes from three amino acids and is found mostly in your body’s muscles as well as in the brain . It is a popular nutritional ergogenic aid for athletes . Most people get creatine through seafood and red meat, though at levels far below those found in synthetically made creatine supplements . The body’s liver, pancreas, and kidneys also can make about 1 gram of creatine per day .


Synthesis Analysis

Creatine is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . About half of your body’s creatine stores come from the food you eat, especially red meat and seafood. The rest is made in your liver and kidneys from amino acids .


Chemical Reactions Analysis

This compound shows a 1.55-fold better solubility when compared with creatine monohydrate . This improved solubility makes it easier to administer a more consistent supplementation when taken orally .


Physical And Chemical Properties Analysis

This compound is more soluble in water than creatine monohydrate, making it easier to administer a more consistent supplementation when taken orally . Normalized by the relative amount of creatine per molecule, this compound shows a 1.55-fold better solubility when compared with creatine monohydrate .

Scientific Research Applications

Enhancing Athletic Performance and Muscle Biochemistry

  • Effect on Running Performance and Muscle Biochemistry : Creatine (Cr) supplementation has been shown to enhance performance in high-intensity running and influence muscle biochemistry. In rats, Cr supplementation increased creatine and phosphorylated creatine levels in muscles, leading to improved performance in high-intensity interval running. This suggests that creatine citrate could have similar effects in humans, aiding in both aerobic and anaerobic energy production during exercise (Brannon et al., 1997).

Clinical Pharmacology and Therapeutic Applications

  • Therapeutic Applications : Creatine supplementation has demonstrated potential benefits in various clinical applications, including neurodegenerative diseases, diabetes, and cardiovascular diseases. It functions by enhancing energy supply to tissues and may play a role in protein synthesis and biological membrane stabilization (Persky & Brazeau, 2001).

Improving High-Intensity Exercise Performance

  • Benefits in High-Intensity Exercise : A study on creatine pyruvate and this compound found that both forms of creatine significantly improved performance during high-intensity exercises. This compound, in particular, increased force during the initial intervals of high-intensity handgrip exercise, suggesting its efficacy in short-duration, high-intensity activities (Jäger et al., 2008).

Ergogenic Effects on Aerobic Power

  • Impact on Aerobic Running Performance : A study assessing the effects of this compound on aerobic power found no significant influence on maximal oxygen consumption or critical velocity in running. This indicates that while this compound may benefit high-intensity, short-duration exercises, its impact on sustained aerobic activities is less clear (Smith et al., 2011).

Broad Nutritional Ergogenic Aid

  • Creatine as a Nutritional Ergogenic Aid : Research has consistently shown that creatine supplementation, including this compound, can improve performance in high-intensity exercises and may have applications in post-exercise recovery, injury prevention, and rehabilitation. These findings suggest a wide range of potential uses for this compound in both athletic and clinical settings (Kreider et al., 2017).

Physicochemical Characterization

  • This compound's Solubility and Permeability : Studies on the physicochemical properties of this compound have shown that it has enhanced water solubility compared to creatine monohydrate. This improved solubility could be beneficial for both absorption and therapeutic applications (Gufford et al., 2010).

Therapeutic Role in Diseases

  • Creatine Supplementation in Disease Management : this compound may have therapeutic roles in muscle disorders, central nervous system diseases, and metabolic disturbances. Its ability to enhance energy provision and possibly aid in hypertrophic response suggests potential benefits in managing these conditions (Gualano et al., 2009).

Creatine and T Cell Antitumor Immunity

  • Creatine in Cancer Immunotherapy : Emerging research indicates that creatine can play a role in enhancing CD8 T cell antitumor immunity. This suggests that this compound, due to its better solubility, could potentially be used as an adjunct in cancer immunotherapy (Li & Yang, 2021).

Mechanism of Action

In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate. The reaction is catalyzed by creatine kinase, and the result is phosphocreatine (PCr). Phosphocreatine binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Future Directions

Future work should involve larger clinical trials of creatine used as an add-on therapy, followed by large clinical trials of creatine as monotherapy . Additionally, research has shown positive health benefits in athletes who took daily supplements of creatine for long periods of time .

properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBREGJRSROLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

331942-94-0, 331942-93-9
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331942-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331942-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

323.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331942-94-0, 177024-62-3
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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